

Application Notes: Tris(perfluorophenyl)borane Catalyzed Hydrosilylation of Ketones

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Compound of Interest		
Compound Name:	Tris(perfluorophenyl)borane	
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### Introduction

Tris(pentafluorophenyl)borane,  $B(C_6F_5)_3$ , is a highly effective and versatile Lewis acid catalyst for the hydrosilylation of ketones and other carbonyl compounds.[1][2][3] Unlike traditional metal-based catalysts,  $B(C_6F_5)_3$  operates through a unique silane activation mechanism.[4][5] [6] This pathway avoids direct coordination of the Lewis acid to the carbonyl oxygen, instead activating the Si-H bond of the silane reagent, making it more susceptible to nucleophilic attack by the ketone.[1][3] This catalytic system is known for its high efficiency, broad substrate scope, and mild reaction conditions. For aldehydes and ketones, the resulting silyl ethers are typically isolated in high yields, ranging from 75% to 96%.[4][5][7]

#### Mechanism of Action

The catalytic cycle is initiated by the interaction of the Lewis acidic borane with the hydrosilane. This interaction polarizes the Si-H bond, effectively generating a transient silylium-hydridoborate ion pair. The ketone then acts as a nucleophile, attacking the electrophilic silicon center. Subsequently, the hydridoborate transfers a hydride to the resulting oxonium ion intermediate to yield the silyl ether product and regenerate the borane catalyst. This mechanism is supported by kinetic studies showing that less basic carbonyl substrates react faster, and that an increased concentration of the carbonyl substrate can inhibit the reaction rate.[4][5]

Advantages of B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> Catalysis



- High Efficiency: The reaction proceeds with low catalyst loadings, typically between 1-4 mol%.[4][5][7]
- Broad Substrate Scope: Effective for the hydrosilylation of a wide range of aromatic and aliphatic ketones.[4]
- Mild Conditions: Reactions are generally carried out at room temperature.
- Chemoselectivity: The catalyst system shows good chemoselectivity, for instance, reducing ketones in the presence of amides.[3]

# Experimental Protocol: General Procedure for the Hydrosilylation of Acetophenone

This protocol provides a representative example for the  $B(C_6F_5)_3$ -catalyzed hydrosilylation of acetophenone using triethylsilane.

#### Materials:

- Tris(pentafluorophenyl)borane (B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>)
- Acetophenone
- Triethylsilane (Et₃SiH)
- Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
- Inert gas (Nitrogen or Argon)
- Standard glassware for anhydrous reactions (e.g., Schlenk flask, syringes)

### Procedure:

Reaction Setup: Under an inert atmosphere, a solution of Tris(pentafluorophenyl)borane
 (e.g., 0.02 mmol, 2 mol%) in anhydrous dichloromethane (1 mL) is prepared in a flame-dried
 Schlenk flask equipped with a magnetic stir bar.



- Addition of Reactants: To the stirred catalyst solution, acetophenone (1.0 mmol, 1.0 equiv) is added via syringe, followed by the addition of triethylsilane (1.2 mmol, 1.2 equiv).
- Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction is quenched by the addition of a small amount of
  water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated,
  and the aqueous layer is extracted with dichloromethane. The combined organic layers are
  dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced
  pressure.
- Purification: The crude product, a silyl ether, can be purified by column chromatography on silica gel if necessary.

## **Quantitative Data Summary**

The following table summarizes representative data for the  $B(C_6F_5)_3$ -catalyzed hydrosilylation of various ketones.



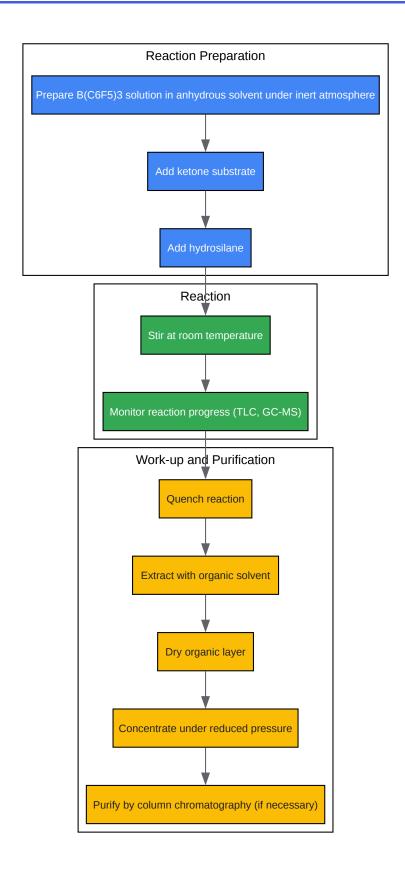
Entry	Ketone Substrate	Silane Reagent	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)
1	Acetophen one	Triethylsila ne	2	Dichlorome thane	0.5	95
2	Benzophen one	Triethylsila ne	2	Dichlorome thane	1	96
3	Cyclohexa none	Triethylsila ne	2	Dichlorome thane	0.5	92
4	4- Methoxyac etophenon e	Triethylsila ne	2	Dichlorome thane	0.25	94
5	4- Nitroacetop henone	Triethylsila ne	2	Dichlorome thane	2	85

Note: The data presented are representative examples and may vary based on specific reaction conditions and scales.

## **Visualizations**

**Experimental Workflow Diagram** 



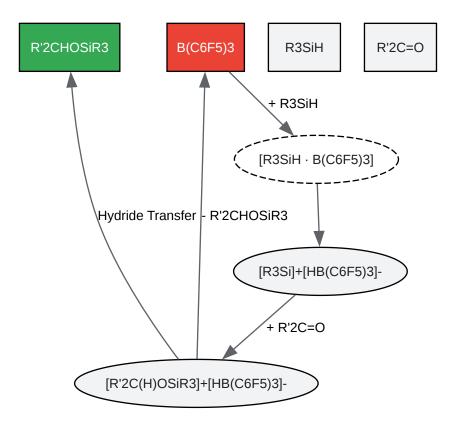


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Caption: Workflow for  $B(C_6F_5)_3$  catalyzed hydrosilylation of ketones.



## Catalytic Cycle Diagram



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